molecular formula C11H18BN3O2 B11756576 2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11756576
M. Wt: 235.09 g/mol
InChI Key: DFIHPRPZDLWIFL-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C11H17BN4O4 It is a derivative of pyridine, featuring both hydrazinyl and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with hydrazine and a boronic ester. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Pyridine derivative, hydrazine, and boronic ester.

    Reaction Conditions: Solvent (ethanol or methanol), heating.

    Procedure: The pyridine derivative is reacted with hydrazine to form the hydrazinyl-pyridine intermediate. This intermediate is then reacted with the boronic ester to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dioxaborolan group can participate in boron-mediated reactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluorine atom instead of a hydrazinyl group.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two dioxaborolan groups and a benzothiadiazole core.

Uniqueness

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both hydrazinyl and dioxaborolan groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C11H18BN3O2

Molecular Weight

235.09 g/mol

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-5-7-14-9(8)15-13/h5-7H,13H2,1-4H3,(H,14,15)

InChI Key

DFIHPRPZDLWIFL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NN

Origin of Product

United States

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